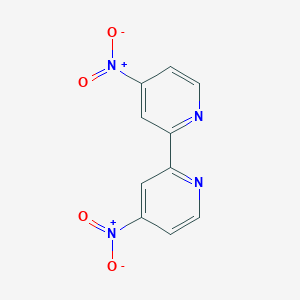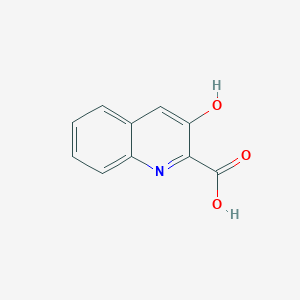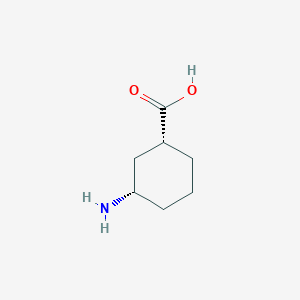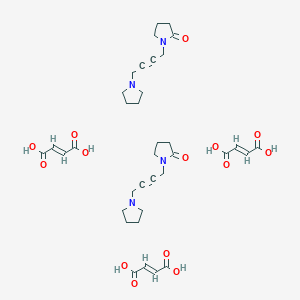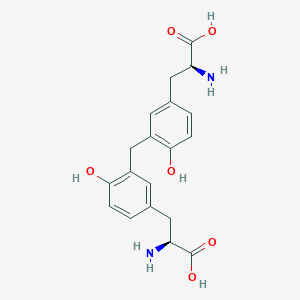
3,3'-Methylenebis(tyrosine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘3,3’-Methylenebis(tyrosine)’ (MBT) is a synthetic compound that has been gaining attention in the field of scientific research. It is a dimer of tyrosine that has been synthesized by coupling two molecules of tyrosine through a methylene bridge. MBT has been found to have potential applications in various fields including biochemistry, pharmacology, and medicine.
Mechanism of Action
3,3'-Methylenebis(tyrosine) exerts its biological effects by binding to the SH2 domain of the Src family kinases. This binding inhibits the activity of the kinases and prevents the phosphorylation of their downstream targets. 3,3'-Methylenebis(tyrosine) has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3,3'-Methylenebis(tyrosine) has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. This inhibition can lead to the inhibition of cell proliferation and induction of apoptosis. 3,3'-Methylenebis(tyrosine) has also been found to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway. It has also been found to have antioxidant effects by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3'-Methylenebis(tyrosine) in lab experiments is its specificity for cancer cells. This makes it a useful tool for the detection and treatment of cancer. Another advantage of using 3,3'-Methylenebis(tyrosine) is its ability to inhibit the activity of the Src family kinases, which play a crucial role in cell signaling. One of the limitations of using 3,3'-Methylenebis(tyrosine) in lab experiments is its high cost of synthesis. Another limitation is the lack of knowledge about its long-term effects on human health.
Future Directions
There are several future directions for the research on 3,3'-Methylenebis(tyrosine). One direction is to study its potential use as a drug candidate for the treatment of cancer. Another direction is to study its potential use as a diagnostic tool for the detection of cancer. Further research is also needed to understand its long-term effects on human health. Finally, the development of more efficient and cost-effective methods for the synthesis of 3,3'-Methylenebis(tyrosine) is also an important future direction.
Conclusion:
In conclusion, ‘3,3’-Methylenebis(tyrosine)’ (3,3'-Methylenebis(tyrosine)) is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3,3'-Methylenebis(tyrosine) in the fields of biochemistry, pharmacology, and medicine.
Synthesis Methods
3,3'-Methylenebis(tyrosine) can be synthesized by coupling two molecules of tyrosine through a methylene bridge. The synthesis of 3,3'-Methylenebis(tyrosine) can be achieved by using a variety of methods including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of 3,3'-Methylenebis(tyrosine) involves the reaction of two molecules of tyrosine with formaldehyde in the presence of a catalyst. The enzymatic synthesis of 3,3'-Methylenebis(tyrosine) involves the use of enzymes to catalyze the reaction between tyrosine and formaldehyde. The microbial synthesis of 3,3'-Methylenebis(tyrosine) involves the use of microorganisms to produce 3,3'-Methylenebis(tyrosine) through a fermentation process.
Scientific Research Applications
3,3'-Methylenebis(tyrosine) has been found to have potential applications in various fields of scientific research. In biochemistry, 3,3'-Methylenebis(tyrosine) has been used as a tool to study protein-protein interactions. It has been found to bind to the SH2 domain of the Src family kinases and inhibit their activity. In pharmacology, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a drug candidate for the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis. In medicine, 3,3'-Methylenebis(tyrosine) has been studied for its potential use as a diagnostic tool for the detection of cancer. It has been found to be highly specific for cancer cells and can be used to differentiate between cancer and normal cells.
properties
CAS RN |
19197-85-4 |
|---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1 |
InChI Key |
UKOVOWTWLIIOLN-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
Other CAS RN |
19197-85-4 |
synonyms |
3,3'-Mebis(Tyr) 3,3'-methylenebis(tyrosine) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



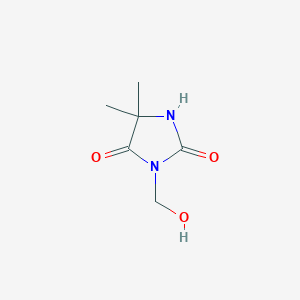


![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)




